molecular formula C11H18O4 B13295992 2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B13295992
M. Wt: 214.26 g/mol
InChI Key: AGWQTHNJKVQVOB-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with dimethoxymethane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with various molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate specific signaling pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar structural features but different reactivity and applications.

    Dimethoxyethane: Another similar compound used as a solvent and in various chemical reactions.

Uniqueness

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-(dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C11H18O4/c1-11(2)5-7(12)9(8(13)6-11)10(14-3)15-4/h9-10H,5-6H2,1-4H3

InChI Key

AGWQTHNJKVQVOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(OC)OC)C

Origin of Product

United States

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